Product packaging for 6-(Oxan-4-yl)pyridin-2-amine(Cat. No.:)

6-(Oxan-4-yl)pyridin-2-amine

Cat. No.: B11741005
M. Wt: 178.23 g/mol
InChI Key: SPORSFQEAPPLMF-UHFFFAOYSA-N
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Description

6-(Oxan-4-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B11741005 6-(Oxan-4-yl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-(oxan-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H14N2O/c11-10-3-1-2-9(12-10)8-4-6-13-7-5-8/h1-3,8H,4-7H2,(H2,11,12)

InChI Key

SPORSFQEAPPLMF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=CC=C2)N

Origin of Product

United States

Contextualization Within Pyridine and Aminopyridine Chemistry

Pyridine (B92270) and its derivatives, including the aminopyridines, are fundamental classes of heterocyclic compounds that are extensively utilized in synthetic, medicinal, and natural product chemistry. rsc.org Aminopyridines, which are monoamino or diamino derivatives of pyridine, have been the subject of intense study for several decades due to their wide range of biological activities. rsc.orgresearchgate.net They exist in three isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine. researchgate.net

The 2-aminopyridine structure is a particularly important synthetic building block, or synthon, valued for its dual nucleophilic nature which allows it to react with a variety of compounds to form more complex five- and six-membered azaheterocycles. sioc-journal.cn This simple, low-molecular-weight moiety is a key component in the synthesis of numerous biologically active molecules. rsc.org The ease with which it can be functionalized makes it an attractive starting point for creating diverse chemical libraries for drug discovery programs. rsc.orgrsc.org The chemistry of aminopyridines is continually evolving, with ongoing research focused on developing novel synthetic methods and exploring their potential in treating a multitude of diseases. rsc.org

Significance of the Oxane Moiety in Heterocyclic Frameworks

The oxane ring, also known as tetrahydropyran, is a six-membered saturated heterocycle containing one oxygen atom. smolecule.com The incorporation of an oxane moiety into a molecular structure can significantly influence its physicochemical properties. acs.org In medicinal chemistry, the oxane ring is often used to enhance a compound's aqueous solubility, a crucial factor for drug delivery and bioavailability. acs.orgvulcanchem.com

Furthermore, the oxane moiety can affect a compound's metabolic stability and lipophilicity. acs.org Its small, polar nature can increase steric bulk without a significant rise in lipophilicity, a desirable trait in drug design. acs.org The presence of the oxygen atom can also influence the basicity of nearby functional groups, such as amines, through electronic effects. acs.org The oxane ring's ability to act as a hydrogen bond acceptor can facilitate interactions with biological targets like enzymes and receptors. nih.govontosight.ai The strategic inclusion of the oxane group is a common tactic in modern medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. vulcanchem.comnih.gov

Rationale for Dedicated Research on 6 Oxan 4 Yl Pyridin 2 Amine

The dedicated research focus on 6-(Oxan-4-yl)pyridin-2-amine stems from the promising combination of its constituent parts: the biologically active aminopyridine core and the property-enhancing oxane ring. This unique juxtaposition of a proven pharmacophore with a solubilizing and modulating group makes it a highly attractive scaffold for medicinal chemists.

The compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications. For instance, derivatives of similar structures are being investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.govmdpi.com The structural alerts within this compound suggest its potential for a range of biological activities, prompting further investigation into its synthesis and derivatization.

Computational and Theoretical Chemistry of 6 Oxan 4 Yl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemistry for elucidating the electronic structure and reactivity of molecules. semanticscholar.orgscielo.org.co These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior. For aminopyridine derivatives, DFT calculations are extensively used to optimize molecular geometries and analyze electronic properties. researchgate.netresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests higher reactivity and greater polarizability. nih.gov

In studies of various aminopyridine derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to calculate these parameters. researchgate.netekb.eg For instance, a study on 4-(1-aminoethyl)pyridine calculated a HOMO-LUMO gap of approximately 3.0 eV, indicating its potential reactivity. ekb.eg Another investigation on aminopyridine derivatives reported HOMO-LUMO gaps ranging from 3.94 eV to 5.37 eV, highlighting how different substitutions can modulate electronic properties. researchgate.net It is anticipated that 6-(Oxan-4-yl)pyridin-2-amine would exhibit a HOMO-LUMO gap within a similar range, reflecting its potential for charge transfer interactions. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Table 1: Example Calculated Reactivity Descriptors for an Aminopyridine Derivative (4-(1-aminoethyl)pyridine)

Parameter Value (eV) - B3LYP Value (eV) - B3PW91
Ionization Potential (I) 7.05 7.03
Electron Affinity (A) 0.97 0.94
Chemical Hardness (η) 3.04 2.95
Chemical Softness (S) 0.16 0.16
Electrophilicity Index (ω) 2.64 2.60

Data sourced from a study on 4-(1-aminoethyl)pyridine and is for illustrative purposes. ekb.eg

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. semanticscholar.orgtubitak.gov.tr The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-deficient areas, prone to nucleophilic attack). researchgate.net

For aminopyridine derivatives, MEP analysis reveals that the most negative potential is generally located around the nitrogen atom of the pyridine (B92270) ring and any other electronegative atoms present, making these the primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The amino group's hydrogen atoms typically show a positive potential, indicating their role as hydrogen bond donors. researchgate.net In the case of this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the oxygen atom of the oxane ring, with positive potentials on the amine hydrogens.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and QM/MM Approaches

The three-dimensional structure of a molecule is intrinsically linked to its function. Conformational analysis aims to identify the stable conformers of a molecule and to map the energy landscape of their interconversion. For a flexible molecule like this compound, which contains a rotatable bond between the pyridine and oxane rings and a flexible oxane ring itself, this analysis is crucial. The oxane (tetrahydropyran) ring typically exists in a chair conformation to minimize steric strain. frontiersin.org

Molecular Mechanics (MM) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for exploring the conformational space of such molecules. researchgate.net MM methods use classical force fields to rapidly calculate the energies of a large number of conformations, while QM/MM approaches can provide higher accuracy for specific regions of interest, such as the electronic environment around the aminopyridine core. These studies can predict the most stable conformer and the energy barriers between different conformations. For instance, studies on substituted tetrahydropyrans have used these methods to predict the predominant conformers and have validated these predictions against experimental NMR data. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can aid in the characterization of new compounds. DFT calculations are widely used to predict vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.orgresearchgate.net

Theoretical calculations of vibrational frequencies for aminopyridine derivatives have shown good agreement with experimental data, allowing for the assignment of specific vibrational modes to the observed spectral bands. ekb.eg Similarly, the prediction of 1H and 13C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT can be highly accurate, especially when the effects of the solvent are considered. acs.orgmdpi.com For this compound, computational prediction of its NMR spectra would be a valuable tool for confirming its structure if it were to be synthesized.

Reaction Mechanism Elucidation Through Computational Modeling (e.g., Transition State Analysis, Reaction Energy Barriers)

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy barriers. tjpr.orgnih.gov This is particularly useful in understanding the synthesis of complex molecules like this compound.

The synthesis of substituted 2-aminopyridines can often be achieved through multicomponent reactions or cross-coupling reactions. tjpr.orgsemanticscholar.org Computational modeling can be employed to study the reaction pathways of these synthetic routes. For example, in a proposed synthesis of 2-aminopyridines from enaminones and malononitrile, computational studies could elucidate the step-by-step mechanism, including the initial Knoevenagel condensation, subsequent addition of an amine, and the final cyclization and aromatization steps. tjpr.org By calculating the energies of intermediates and transition states, the most favorable reaction pathway can be determined, providing insights that can help optimize reaction conditions. nih.gov

Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules (Focus on In Silico Binding Modes and Protein-Ligand Interactions)

The 2-aminopyridine (B139424) scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors. Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for investigating how such compounds might interact with biological targets like proteins.

Molecular dynamics simulations provide a more dynamic picture of the protein-ligand complex, showing how the system evolves over time. MD simulations can be used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and calculate binding free energies. scielo.org.co These simulations offer a deeper understanding of the crucial interactions that stabilize the complex.

Table 2: Example Molecular Docking Results for 2-Amino-Pyridine Derivatives Against CDK2

Compound Binding Energy (kcal/mol) Interacting Residues
Derivative S1 -8.2 LEU83, LYS33
Derivative S2 -9.1 LEU83, LYS33
Derivative S3 -8.9 LEU83, LYS33
Derivative S4 -9.0 LEU83, LYS33

Data is for illustrative purposes and is sourced from a study on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies

The 2-aminopyridine scaffold, the core of this compound, is a prominent pharmacophore in modern drug discovery. researchgate.netijpbs.net Its versatility and ability to form key interactions with biological targets have made it a subject of extensive computational and theoretical studies, particularly using Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. These methodologies are crucial for understanding how structural features influence biological activity and for designing new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of the 2-aminopyridine class, both 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activity against various protein targets.

One significant study focused on 2-aminopyridine derivatives as potential Janus kinase 2 (JAK2) inhibitors, a target in myeloproliferative diseases. tandfonline.comfigshare.com Using 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed credible and predictive models. tandfonline.com The statistical robustness of these models, indicated by high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), confirmed their capability to predict the bioactivities of new JAK2 inhibitors. tandfonline.com

Similarly, 2D-QSAR studies have been applied to aminopyridine-based compounds targeting other kinases, such as c-Jun N-terminal kinase (JNK) inhibitors. researchgate.net In these models, molecular topological and quantum chemical descriptors are calculated for a set of compounds and used to build a mathematical relationship with their biological activity. researchgate.net The statistical quality of these QSAR models is typically evaluated using parameters like the correlation coefficient (r), Fischer ratio (F), and a quality factor (Q). researchgate.netajrconline.org

Another QSAR investigation explored substituted 2-aminopyridines as inhibitors of Nitric Oxide Synthases (NOS). ajrconline.org This work utilized stepwise multiple regression analysis to develop models for both endothelial NOS (eNOS) and neuronal NOS (nNOS), demonstrating the broad applicability of QSAR in designing potent aminopyridine analogues for diverse therapeutic targets. ajrconline.org

Table 1: Statistical Validation of 3D-QSAR Models for 2-Aminopyridine Derivatives as JAK2 Inhibitors

Model q² (Cross-validated r²) r² (Non-cross-validated r²) Predictive r² Source
CoMFA 0.606 0.919 Not Specified tandfonline.com

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov This approach is fundamental in drug design and virtual screening. mdpi.com The 2-aminopyridine moiety itself is considered a classic and valuable pharmacophore due to its structural simplicity and functional group arrangement, which allows for critical interactions, such as hydrogen bonding, with protein targets. researchgate.netijpbs.netacs.org

Both ligand-based and structure-based pharmacophore models have been developed for various targets involving 2-aminopyridine derivatives.

Ligand-based models are created by aligning a set of known active ligands to deduce common chemical features. mdpi.com

Structure-based models are derived from the 3D structure of the target protein, often from an X-ray crystal structure showing a bound ligand, to identify key interaction points. mdpi.com

For Janus kinases (JAKs), comprehensive pharmacophore models have been generated. For example, a ligand-based model for JAK2 inhibitors identified a hydrogen bond donor (HBD), two hydrogen bond acceptors (HBA), and two aromatic interactions (AI) as key features. mdpi.com In a structure-based model for JAK2, the key interactions were identified as one HBD with the amino acid Leu932, one HBA with Glu930, and two hydrophobic contacts (HCs). mdpi.com These models serve as powerful filters in virtual screening campaigns to identify new potential inhibitors from large chemical databases. mdpi.commdpi.com

Docking studies often complement pharmacophore models by predicting the binding pose of a ligand in the active site of a protein. For CDK9/HDAC dual inhibitors, the 2-aminopyridine fragment was shown to form crucial dual hydrogen bonds with the Cys106 residue in the hinge region of the CDK9 active pocket, validating the rational design based on pharmacophore principles. acs.org

Table 2: Key Pharmacophoric Features Identified for JAK2 Inhibitors

Model Type Pharmacophoric Features Target Residues (if applicable) Source
Ligand-Based (LB) 1 HBD, 2 HBAs, 2 AIs Not Applicable mdpi.com

HBD: Hydrogen Bond Donor; HBA: Hydrogen Bond Acceptor; AI: Aromatic Interaction; HC: Hydrophobic Contact

Biological Target Engagement and Mechanistic Investigations of 6 Oxan 4 Yl Pyridin 2 Amine Analogs in Vitro & Pre Clinical Focus

High-Throughput Screening Methodologies for Identifying Specific Biological Targets

High-throughput screening (HTS) serves as a foundational strategy for identifying the biological targets of novel chemical entities. For scaffolds related to 6-(oxan-4-yl)pyridin-2-amine, HTS has been employed to rapidly assess large libraries of compounds against various biological assays.

One such approach involves using surrogate models for complex enzymes. For instance, the telomerase from the red flour beetle, Tribolium castaneum, has been used as a surrogate for the human enzyme due to high active site homology, enabling the screening of chemical libraries to identify potential inhibitors. acs.org Similarly, HTS methodologies are crucial in the search for new anthelmintic agents. Viable adult filariae, such as the bovine filariae Onchocerca gutturosa and the rodent parasite Litomosoides sigmodontis, are used in HTS campaigns to identify compounds that demonstrate macrofilaricidal activity. nih.gov These screens typically measure endpoints like parasite motility to quantify the effect of the compounds. nih.govacs.org

In Vitro Receptor Binding and Enzyme Inhibition Assays

Following initial identification through HTS, in vitro assays are essential for confirming and quantifying the interaction between a ligand and its target. Analogs of this compound have been evaluated against several target classes, most notably protein kinases and transporters.

Kinase inhibition is a prominent activity for this class of compounds. Various analogs have shown inhibitory potential against several kinases, including FMS-like tyrosine kinase 3 (FLT3), p38 mitogen-activated protein kinase (MAPK), and members of the TAM (Tyro3, Axl, Mer) family. mdpi.comnih.govgoogle.com For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives containing an (oxan-4-yl)amino moiety have been synthesized and investigated as kinase inhibitors. nih.govmdpi.com

Another key target identified for related structures is the glycine (B1666218) transporter 1 (GlyT1). Phenylpyridine derivatives were optimized for GlyT1 inhibitory activity, with lead compounds showing potent inhibition at nanomolar concentrations. jst.go.jp The table below summarizes the inhibitory activities of various analogs against different biological targets.

Compound Class/AnalogBiological TargetAssay TypePotency (IC₅₀)
Phenylpyridine derivativesGlycine Transporter 1 (GlyT1)Inhibition Assay67 nM jst.go.jp
Pyrido[2,3-d]pyrimidine analogp38 MAPKEnzymatic AssayData not specified nih.govmdpi.com
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine analogsO. gutturosa (adult worms)Motility AssayActive acs.org
Aminopyridine derivativesTAM Family KinasesKinase AssayData not specified google.com

Mechanistic Insights into Ligand-Target Recognition (e.g., Allosteric vs. Orthosteric Binding, Covalent Modification)

Understanding how a ligand binds to its target is crucial for rational drug design. For analogs of this compound that act as kinase inhibitors, the primary mechanism is often orthosteric binding. This involves the compound occupying the ATP-binding pocket of the kinase, competing with the endogenous ATP substrate. This mode of action is suggested for inhibitors of the p38 MAPK pathway and other kinases. nih.govmdpi.com

More detailed mechanistic insights can be gained from co-crystal structures. For example, the X-ray co-crystal structure of an imidazopyridine inhibitor bound to the GSK-3β enzyme revealed key interactions within the ATP binding site. mdpi.com These interactions include hydrogen bonds between the ligand and the hinge region of the kinase, a common feature of orthosteric kinase inhibitors. mdpi.com The protonated state of amine or similar basic groups at physiological pH can form favorable interactions with negatively charged residues or through hydrogen bonding, which is crucial for target engagement. d-nb.info

Structure-Activity Relationship (SAR) Studies for Optimizing Target Affinity and Selectivity

Structure-activity relationship (SAR) studies are performed to understand how chemical modifications to a core scaffold affect its biological activity. For analogs of this compound, SAR has been explored to optimize potency and selectivity.

In the development of GlyT1 inhibitors, it was found that modifying the alkyl group on an amide bond was a key step in optimization. jst.go.jp Similarly, for a series of 4H-chromene derivatives, the position of the nitrogen atom in a substituted pyridine (B92270) ring was critical for potency; a 4'-pyridinyl analog was found to be significantly more potent than the corresponding 2'- and 3'-pyridinyl versions. nih.gov

For macrofilaricidal compounds, SAR studies on di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines revealed that the thiadiazole core was important for activity and metabolic stability. acs.org The table below highlights key SAR findings for related compound series.

Compound SeriesScaffold ModificationImpact on Activity
Phenylpyridine GlyT1 InhibitorsReplacement of n-propyl with an i-propyl group on the amide.Slight increase in inhibitory activity. jst.go.jp
4H-Chromene AnalogsPosition of nitrogen in the pyridine ring (2', 3', or 4' position).4'-pyridinyl analog was 2- and 8-fold more potent than 3'- and 2'-pyridinyl analogs, respectively. nih.gov
Di(pyridin-2-yl) HeterocyclesIsomeric core (1,2,4-thiadiazole vs. 1,3,4-thiadiazole).The 1,2,4-thiadiazole (B1232254) isomers maintained good activity, while the 1,3,4-isomer was less potent. acs.org
Pyrido[2,3-d]pyrimidine Kinase InhibitorsSubstitution on N8 (ethyl vs. methyl).Derivatives with an ethyl group on N8 were four-fold more active than N8-methylated analogs. mdpi.com

Cellular Assays for Investigating Intracellular Pathways and Target Engagement (e.g., Reporter Gene Assays, Protein Phosphorylation Assays)

To confirm that a compound engages its intended target within a cellular context and elicits a functional response, various cellular assays are employed. For kinase inhibitors, protein phosphorylation assays are standard. For instance, analogs targeting the MEK enzyme, a component of the RAS/MAPK pathway, were evaluated by their ability to inhibit ERK phosphorylation in cells. nih.govmdpi.com This demonstrates that the compound can enter the cell and modulate the activity of its intracellular target.

For compounds targeting transporters like GlyT1, cellular assays can measure the downstream consequences of target inhibition. Studies on a GlyT1 inhibitor included measuring its effect on glycine concentrations in the cerebrospinal fluid (CSF) of rats, providing in vivo evidence of target engagement. jst.go.jp In the context of anti-parasitic drug discovery, cellular assays involve the ex vivo assessment of adult worm motility after exposure to the compound, providing a direct measure of the compound's effect on the organism. acs.org

Biochemical Characterization of Induced Biological Responses In Vitro

The biochemical characterization of a compound's effects helps to connect target engagement with a physiological outcome. The inhibition of a specific kinase by an analog of this compound can lead to the suppression of key cellular processes. For example, inhibition of the p38 MAPK pathway can regulate cell proliferation, transformation, and invasion, highlighting a potential role in cancer suppression. nih.govmdpi.com

For macrofilaricidal compounds, the induced biological response is more direct. The biochemical endpoint measured is often the reduction in motility or the death of the adult filarial worms ex vivo. acs.org For instance, a lead aminothiazole compound demonstrated a significant reduction in adult L. sigmodontis worms in an infected mouse model, establishing proof of principle for the series. nih.gov These studies confirm that the biochemical interactions observed in isolated enzyme or receptor assays translate into a desired biological effect on a cellular or organismal level.

Applications and Advanced Concepts in Medicinal Chemistry and Chemical Biology

6-(Oxan-4-yl)pyridin-2-amine as a Privileged Scaffold in Ligand Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for multiple, distinct biological targets through judicious modification. nih.govd-nb.info These scaffolds often possess features that allow for versatile interactions with protein binding sites. The this compound core can be considered a privileged scaffold due to its combination of a hydrogen-bond-donating and -accepting aminopyridine group and a three-dimensional, sp3-rich oxane ring. d-nb.info

The 2-aminopyridine (B139424) motif is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein targets, such as the catalytic aspartate residues of proteases. mdpi.com The nitrogen atom in the pyridine (B92270) ring and the exocyclic amine group can act as both hydrogen bond donors and acceptors, providing a bidentate binding motif that is frequently observed in enzyme inhibitors.

The strategic combination of these features in this compound makes it a versatile template for library synthesis aimed at a wide range of protein families, including kinases, proteases, and G-protein coupled receptors. nih.gov

Strategies for Derivatization and Scaffold Hopping in Drug Discovery

The this compound scaffold offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize drug-like properties. Derivatization strategies can be systematically applied to fine-tune the potency, selectivity, and pharmacokinetic profile of lead compounds.

Key Derivatization Points:

Position for DerivatizationPotential ModificationsTherapeutic Goal
2-Amino GroupAlkylation, acylation, sulfonylation, formation of ureas and thioureas.Modulate hydrogen bonding capacity, alter basicity, and explore new binding interactions.
Pyridine Ring (Positions 3, 4, and 5)Halogenation, alkylation, arylation (e.g., Suzuki or Stille coupling).Introduce substituents to probe for additional binding pockets, improve potency, and modulate metabolic stability. niper.gov.in
Oxane RingIntroduction of substituents on the carbon atoms.Enhance solubility, fine-tune lipophilicity, and control conformation.

Scaffold hopping is a powerful strategy in medicinal chemistry to identify structurally novel compounds with similar biological activity to a known active molecule. nih.gov This approach can lead to compounds with improved intellectual property positions, better physicochemical properties, or different side-effect profiles. Starting from the this compound core, several scaffold hopping strategies can be envisioned:

Heterocycle Replacement: The pyridine ring could be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or even bicyclic systems to explore different geometries and hydrogen bonding patterns. niper.gov.innih.gov

Ring System Modification: The oxane ring could be substituted with other cyclic systems, such as piperidine, cyclohexane, or smaller or larger rings, to alter the spatial arrangement of the appended groups.

These derivatization and scaffold hopping approaches are integral to the lead optimization process, enabling the transformation of an initial hit into a viable drug candidate. chempass.ai

Prodrug Design and Bioprecursor Concepts (Conceptual Frameworks)

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. urjc.es This approach is often used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. The this compound structure, with its primary amino group, is an excellent candidate for prodrug design. researchgate.net

Carrier-Linked Prodrugs: In this approach, a promoiety is attached to the active drug, which is later cleaved to release the parent compound. For the 2-amino group of this compound, several carrier-linked prodrug strategies could be employed:

Amide and Carbamate Prodrugs: The amino group can be acylated to form amides or carbamates. While amides are generally stable, specific enzyme-labile amide linkages could be designed. uomustansiriyah.edu.iq

Phosphate (B84403) Prodrugs: The introduction of a phosphate group can dramatically increase water solubility. A phosphonooxymethylene group could be linked to the amino functionality, which upon cleavage by phosphatases, would release the active drug. urjc.es

Amino Acid Conjugates: Attaching an amino acid or a dipeptide can facilitate recognition by amino acid transporters, potentially enhancing absorption. researchgate.net

Bioprecursor Prodrugs: These are molecules that are converted to the active drug through metabolic activation, often oxidation or reduction, without the cleavage of a promoiety. researchgate.net For instance, a derivative of this compound could be designed where a metabolic oxidation reaction at a specific position on the pyridine or oxane ring would unmask a key pharmacophoric feature required for activity. researchgate.net

Conjugation Strategies for Molecular Probes and Imaging Agents

Molecular probes and imaging agents are essential tools in chemical biology for studying biological processes and visualizing the distribution of drug targets. The this compound scaffold can be chemically modified to create such tools. The primary amino group serves as a convenient handle for conjugation to various reporter molecules. thermofisher.com

Strategies for Conjugation:

Fluorophore Labeling: The amino group can be reacted with amine-reactive fluorescent dyes, such as succinimidyl esters or isothiocyanates of fluorescein, rhodamine, or cyanine (B1664457) dyes. thermofisher.com This creates a fluorescent probe that can be used in techniques like fluorescence microscopy or flow cytometry to track the localization of the compound within cells or tissues.

Biotinylation: Conjugation with biotin (B1667282) allows for the detection and purification of the target protein through the high-affinity interaction between biotin and streptavidin.

Linker Attachment: Various linkers, such as polyethylene (B3416737) glycol (PEG) chains, can be attached to the amino group. google.com These linkers can be used to attach the scaffold to larger molecules like antibodies (to create antibody-drug conjugates) or to solid supports for use in affinity chromatography.

Radiolabeling: For imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), the scaffold can be modified to incorporate a radionuclide. This might involve the synthesis of a derivative that can be readily labeled with isotopes such as ¹⁸F or ¹¹C.

The choice of conjugation strategy depends on the intended application, but the chemical tractability of the this compound scaffold makes it a valuable platform for the development of bespoke molecular probes. google.com

Role in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has become a powerful approach for identifying lead compounds, particularly for challenging targets. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify weak binders, which are then optimized and grown into more potent drug candidates. openaccessjournals.com

The this compound scaffold and its constituent parts are well-suited for FBDD. acs.org

Fragment Library Component: The core scaffold itself, or smaller fragments thereof like 2-aminopyridine or 4-substituted oxanes, could be included in fragment libraries. The 2-aminopyridine motif, for example, has been successfully identified as a fragment hit that binds to the catalytic aspartate residues of BACE-1. mdpi.com

Fragment Elaboration: Once a fragment containing a key interaction motif (e.g., aminopyridine) is identified, the this compound structure provides a clear "growth vector." rsc.org The oxane ring can be elaborated from an initial aminopyridine hit to explore a nearby hydrophobic pocket, or substituents can be added to the pyridine ring to extend into other regions of the binding site.

High Atom Efficiency: Fragments are valued for their high "ligand efficiency," meaning they form high-quality interactions with the target relative to their small size. The aminopyridine motif is an example of an atom-efficient binder due to its ability to form multiple hydrogen bonds. mdpi.com

The use of this compound and related structures in FBDD campaigns allows for the efficient exploration of chemical space and the rational design of potent and selective inhibitors. openaccessjournals.com

Future Research Directions and Emerging Avenues

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

Generative models, a cornerstone of modern AI, can design novel molecules from scratch by learning from vast datasets of existing chemical structures. nih.gov For the 6-(Oxan-4-yl)pyridin-2-amine scaffold, these models could propose modifications to either the pyridine (B92270) or oxane rings to optimize target binding or other properties. Reinforcement learning can be coupled with these generative models to guide the de novo design process towards specific endpoints, such as improved selectivity or metabolic stability.

Table 1: Application of AI/ML Models in the Optimization of this compound Derivatives
AI/ML TechniqueApplication AreaPotential Impact on Compound DevelopmentExample Task
Graph Neural Networks (GNNs)Property PredictionRapidly screen virtual libraries for desired ADMET and activity profiles.Predicting blood-brain barrier permeability of novel analogues.
Generative Adversarial Networks (GANs)De Novo DesignExplore novel chemical space by generating unique molecular structures.Designing new heterocyclic replacements for the oxane ring.
Reinforcement Learning (RL)Lead OptimizationSystematically modify the scaffold to maximize a specific objective function.Iteratively adjusting substituents to improve target binding affinity.
Natural Language Processing (NLP)Data MiningExtract structure-activity relationships from scientific literature and patents.Identifying known synthetic routes for related aminopyridines.

Exploration of Novel Chemical Space through Combinatorial and Diversity-Oriented Synthesis

To fully explore the potential of the this compound core, future efforts will focus on systematically generating large libraries of related compounds. Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for this purpose. acs.orgnih.gov

Combinatorial chemistry enables the rapid synthesis of a large number of compounds by combining a small number of building blocks in all possible combinations. acs.org Starting with a key intermediate like a functionalized 2-aminopyridine (B139424), different side chains, rings, and functional groups can be introduced at various positions. For instance, a library could be generated by reacting a common 2-amino-6-chloropyridine (B103851) precursor with a diverse set of boronic acids (via Suzuki coupling) and then appending a variety of cyclic amines to a newly installed handle.

Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse molecules, often populating areas of chemical space not covered by traditional compound libraries. acs.orgrsc.orgfrontiersin.org A DOS approach starting from a simple precursor related to this compound might involve a series of branching reaction pathways that introduce different ring systems, stereochemistries, and scaffold topologies. This strategy is particularly valuable for discovering compounds with entirely new biological activities or material properties. nih.gov

Table 2: Hypothetical Combinatorial Library Based on the 2-Aminopyridine Scaffold
Scaffold CoreVariation Point 1 (R1)Variation Point 2 (R2)Potential Number of Compounds
6-(Substituted)-pyridin-2-amineOxan-4-yl-H, -CH3, -F, -Cl20 Building Blocks (R1) x 4 Building Blocks (R2) = 80 Unique Compounds
Cyclohexyl, Piperidin-4-yl, Tetrahydrothiopyran-4-yl, etc. (20 variations)-H, -CH3, -F, -Cl
......

Development of Advanced In Situ Characterization Methodologies

To optimize the synthesis of this compound and its derivatives, a deeper understanding of the underlying reaction mechanisms and kinetics is essential. Process Analytical Technology (PAT) provides a framework for achieving this by using real-time, in-line analytical techniques to monitor reactions as they occur. mt.comjrtdd.com

Advanced spectroscopic methods are central to PAT. For instance, in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. americanpharmaceuticalreview.comyoutube.com This data is invaluable for identifying reaction endpoints, detecting the formation of unstable intermediates, and understanding the impact of process parameters like temperature and catalyst loading. For palladium-catalyzed reactions, such as the Buchwald-Hartwig amination often used to form C-N bonds, in situ monitoring can reveal the speciation of the catalyst and help identify rate-limiting steps. uvic.ca

Another powerful technique is in situ mass spectrometry, which can directly sample the reaction mixture to identify and quantify key species in the catalytic cycle. uvic.ca Similarly, nanogap-enhanced Raman scattering (SERS) is an emerging technique that can monitor heterogeneous catalytic reactions with high sensitivity. nih.gov The implementation of these advanced methodologies will enable the development of more robust, efficient, and scalable synthetic processes for this class of compounds.

Addressing Synthetic Challenges and Sustainability in Compound Production

While the synthesis of 2-aminopyridine derivatives is well-established, challenges related to efficiency, regioselectivity, and environmental impact remain. Future research will focus on developing more sustainable and greener synthetic routes. morressier.com

One area of focus is the use of photocatalysis, which harnesses visible light to drive chemical reactions under mild conditions, often avoiding the need for high temperatures or harsh reagents. eurekalert.orgchemeurope.com Transition-metal-free methods for pyridine functionalization are also gaining traction, as they reduce reliance on expensive and potentially toxic heavy metals. eurekalert.org For example, catalyst-free methods for producing 2-aminopyridines from precursors like 2-mercaptopyridine (B119420) have been developed that proceed simply by reacting with excess amines. nih.gov

The principles of green chemistry will be central to future synthetic planning. This includes minimizing waste, using renewable starting materials, and designing reactions with high atom economy. Research into producing pyridines from renewable feedstocks like glycerol (B35011) is a promising step in this direction. rsc.org Furthermore, developing efficient one-pot, multicomponent reactions can significantly improve process efficiency by reducing the number of synthetic and purification steps, thereby saving time, energy, and solvents. nih.govresearchgate.net

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Methodological Focus)

In drug discovery, a compound's success is determined not only by its activity but also by its pharmacokinetic profile. Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying candidates with favorable "drug-like" characteristics early in the development process. bohrium.com

A variety of computational methods are employed for this purpose. Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., lipophilicity, polar surface area) with experimentally determined ADME properties. nih.gov These models, once validated, can predict the properties of new molecules before they are synthesized.

More advanced approaches utilize machine learning and deep learning algorithms trained on large datasets of ADME data. tandfonline.comnih.gov Web-based platforms like pkCSM and ADMET-AI use techniques such as graph-based signatures and neural networks to provide rapid predictions for a wide range of properties, including intestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) metabolism, and potential toxicity. greenstonebio.comuq.edu.au Physiologically-based pharmacokinetic (PBPK) modeling represents a higher level of sophistication, simulating the entire journey of a compound through the body to predict its concentration in various tissues over time. nih.gov Applying these methodologies to virtual libraries of this compound derivatives allows for the early identification and removal of compounds with predicted pharmacokinetic liabilities.

Table 3: Methodological Focus on In Silico ADME Prediction for a Hypothetical Derivative
ADME PropertyPrediction MethodologyPredicted Value (Example)Interpretation
Aqueous Solubility (LogS)Graph-based Signature Model (e.g., pkCSM)-3.5Indicates moderate solubility.
Caco-2 PermeabilitySupport Vector Machine (SVM) ClassifierHighPredicts good intestinal absorption.
Blood-Brain Barrier (BBB) PermeationRandom Forest ClassifierLowCompound is unlikely to cross into the CNS.
CYP2D6 InhibitionDeep Neural Network (DNN)Non-inhibitorLow risk of drug-drug interactions via this pathway.
hERG InhibitionQSAR ModelNegativeLow risk of cardiotoxicity.

Potential for Functional Materials and Optoelectronic Applications (e.g., AIEE properties for related pyridines)

Beyond biological applications, the 2-aminopyridine scaffold is a promising platform for the development of advanced functional materials, particularly in the field of optoelectronics. acs.org Many organic compounds with large π-conjugated systems exhibit strong fluorescence in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their practical applications. nih.govbeilstein-journals.org

However, a class of molecules exhibits the opposite phenomenon, known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.govspringerprofessional.de These materials are weakly emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents. The mechanism often involves the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net

Pyridine-based molecules, especially those with an acceptor-donor-acceptor (A-D-A) electronic structure, have been shown to be effective AIE-active luminogens (AIEgens). beilstein-journals.org The 2-aminopyridine moiety can act as an electron-donating group. By strategically attaching electron-withdrawing groups to other parts of the this compound scaffold, it is possible to engineer novel AIEgens. For example, modifying the molecule to create N-substituted maleimide (B117702) derivatives has been shown to induce AIEE properties in related 2-aminopyridine systems. nih.govbeilstein-journals.org Such materials could have applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging probes. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-(Oxan-4-yl)pyridin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes:

Protection of the amine group on pyridin-2-amine using tert-butoxycarbonyl (Boc) to prevent side reactions.

Coupling with oxan-4-yl derivatives (e.g., oxan-4-yl bromide) under basic conditions (e.g., NaH in THF) or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Deprotection using trifluoroacetic acid (TFA) to restore the free amine.
Yield optimization requires careful control of stoichiometry, temperature (60–80°C for coupling), and catalyst loading (1–5 mol% Pd). Side reactions, such as over-alkylation, are minimized by using excess pyridin-2-amine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the positions of the oxan-4-yl and amine groups. The deshielding of pyridine protons (δ 7.5–8.5 ppm) and oxan-4-yl protons (δ 3.5–4.0 ppm) are key markers .
  • Mass Spectrometry (HRMS) : Determines molecular weight (e.g., calculated for C10H15N2O\text{C}_{10}\text{H}_{15}\text{N}_2\text{O}: 191.1184 g/mol).
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Byproduct formation (e.g., di-substituted pyridines or oxidized products) is mitigated by:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos improve coupling efficiency .
  • Temperature Control : Lower temperatures (40–60°C) reduce thermal degradation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or HPLC isolates the target compound .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Biochemical Assays : Measure inhibition constants (KiK_i) using fluorescence-based assays (e.g., tryptophan quenching in enzyme active sites) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (association/dissociation rates) in real time.
  • Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant enzyme activities .

Q. How should researchers address contradictory data on the compound’s reactivity in different solvents?

  • Methodological Answer : Contradictions often arise from solvent polarity effects or trace impurities.
  • Replicate Experiments : Use ultra-pure solvents (HPLC-grade) and anhydrous conditions.
  • Computational Modeling : Density Functional Theory (DFT) predicts solvation effects and transition states .
  • Kinetic Profiling : Compare reaction rates in DMSO vs. THF to identify solvent-dependent pathways .

Q. What are the material science applications of this compound, and how is its stability assessed?

  • Methodological Answer :
  • Coordination Polymers : The amine and ether groups act as ligands for metal ions (e.g., Cu2+^{2+}) to form porous frameworks .
  • Stability Testing :
  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>200°C indicates thermal stability).
  • Accelerated Aging Studies : Expose to UV light, humidity, and oxygen to simulate long-term storage .

Q. Which computational methods are best suited for predicting this compound’s structure-activity relationships?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulates conformational flexibility in aqueous environments.
  • Docking Software (AutoDock Vina) : Predicts binding modes with protein targets (e.g., kinases) using X-ray crystallographic data .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.